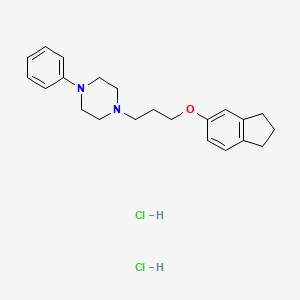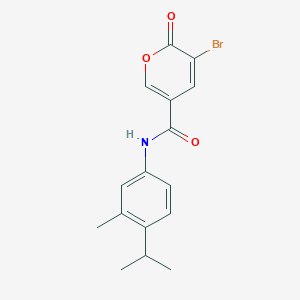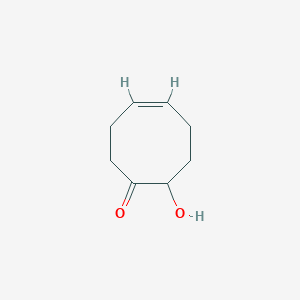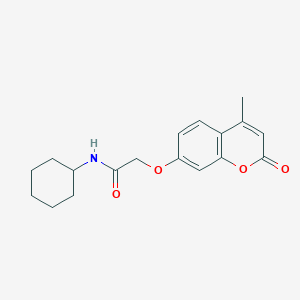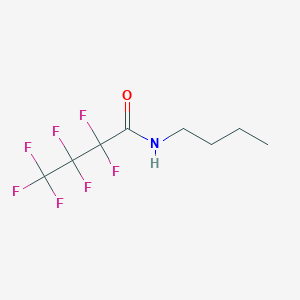![molecular formula C21H28N4O4S B14157452 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea CAS No. 380333-09-5](/img/structure/B14157452.png)
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a diethylamino group, a morpholinylsulfonyl group, and a phenylurea moiety
準備方法
The synthesis of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(diethylamino)aniline with a sulfonyl chloride derivative to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then coupled with a phenyl isocyanate derivative under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反応の分析
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or morpholinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea can be compared with other similar compounds, such as:
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylthiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical reactivity and biological activity.
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylcarbamate: The carbamate derivative may exhibit different pharmacokinetic properties and therapeutic potential.
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylguanidine: The guanidine derivative may have enhanced binding affinity to certain receptors or enzymes.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
380333-09-5 |
|---|---|
分子式 |
C21H28N4O4S |
分子量 |
432.5 g/mol |
IUPAC名 |
1-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea |
InChI |
InChI=1S/C21H28N4O4S/c1-3-24(4-2)20-11-10-18(30(27,28)25-12-14-29-15-13-25)16-19(20)23-21(26)22-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H2,22,23,26) |
InChIキー |
GFZUPVYQAVSZBK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
溶解性 |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

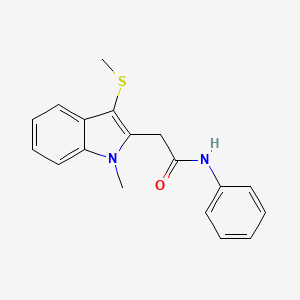
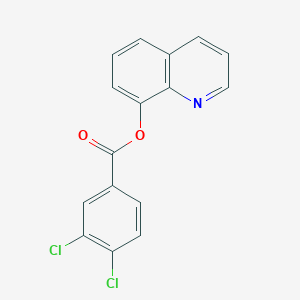
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
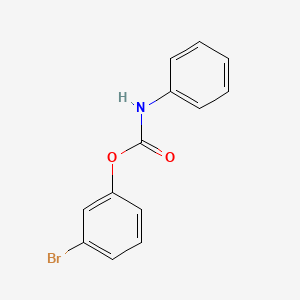
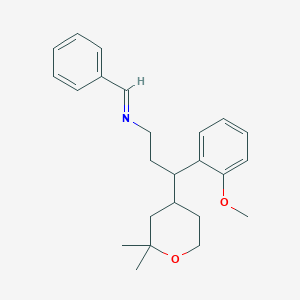
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
